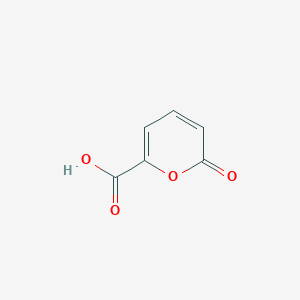

![molecular formula C8H4ClF3N2 B181769 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- CAS No. 115127-52-1](/img/structure/B181769.png)

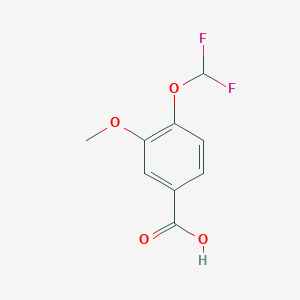

3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

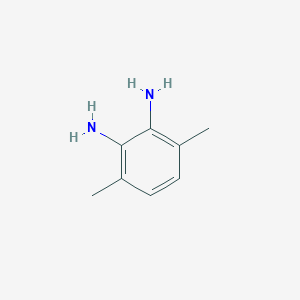

3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is a type of diazirine reagent . Diazirine reagents are known for their ability to readily generate carbenes upon photochemical, thermal, or electrical stimulation . Because of this, they have emerged as privileged tools in applications ranging from biological target identification and proteomics through to polymer crosslinking and adhesion .

Synthesis Analysis

The synthesis of diazirine compounds often involves the use of photochemical, thermal, or electrical stimulation . For example, a compound with two photoreactive groups was synthesized by the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in DMSO .Molecular Structure Analysis

The molecular structure of 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is characterized by the presence of a diazirine group, which is a three-membered ring containing two nitrogen atoms and one carbon atom .Chemical Reactions Analysis

Diazirine reagents, including 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-, can undergo rapid insertion into any nearby C–H, O–H or N–H bond . This property makes them useful in a variety of applications, including biological target identification, proteomics, polymer crosslinking, and adhesion .Physical And Chemical Properties Analysis

Diazirines are generally stable under commonly used synthetic reaction conditions, including strong Brønsted and Lewis acids . They can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation .作用機序

将来の方向性

The future of diazirine reagents like 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- looks promising. Researchers are continuously exploring their properties and finding new applications for them . For instance, the ability to vary the activation energy and activation temperature of aryl diazirines through the rational manipulation of electronic properties is a significant development . This could lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers .

特性

IUPAC Name |

3-chloro-3-[4-(trifluoromethyl)phenyl]diazirine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIULBWQOACIEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557548 |

Source

|

| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115127-52-1 |

Source

|

| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)

![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)